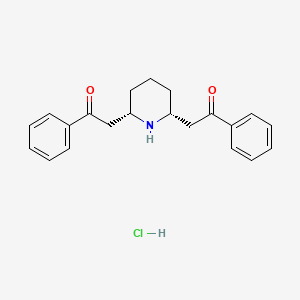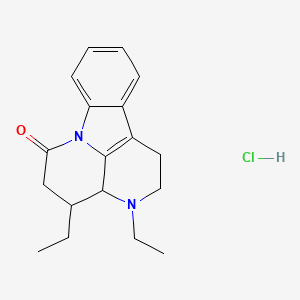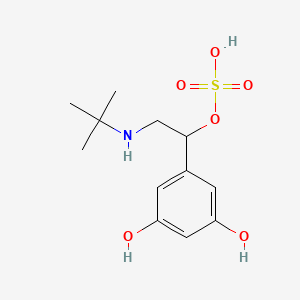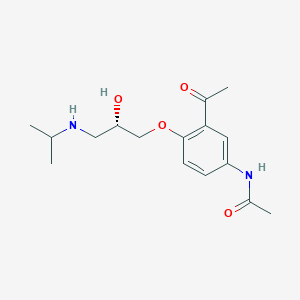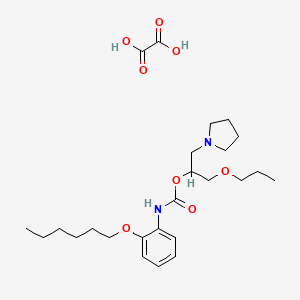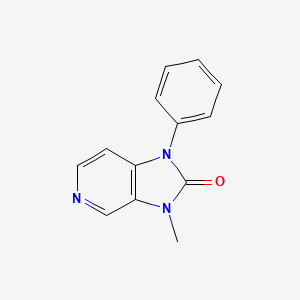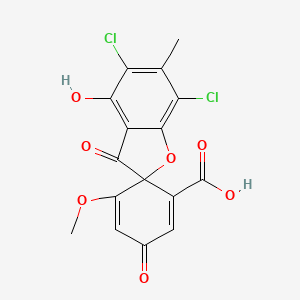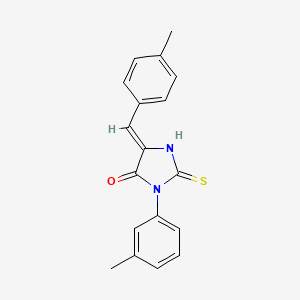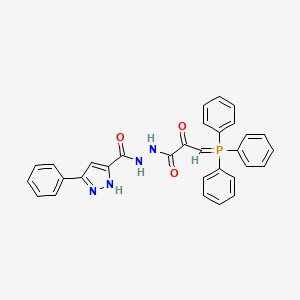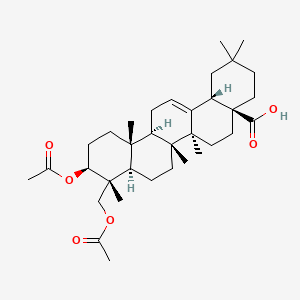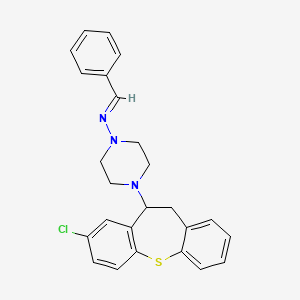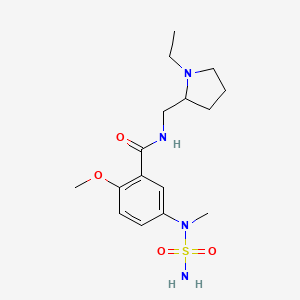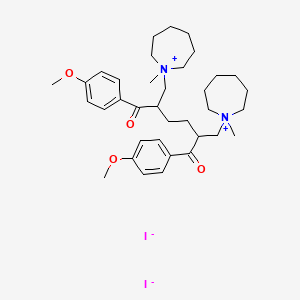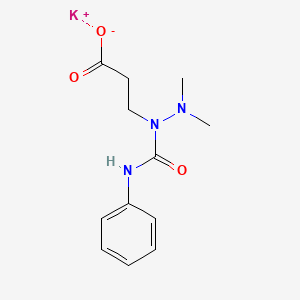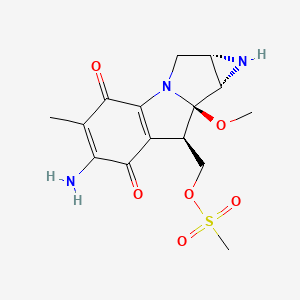
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound is characterized by the removal of the carbamate group at the C10 position and the addition of a methanesulfonyl group. It exhibits potent cytotoxicity and has been studied for its unique mechanism of action and potential therapeutic applications .
准备方法
The synthesis of 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C involves several steps The starting material, mitomycin C, undergoes a decarbamoylation reaction to remove the carbamate group at the C10 positionThe reaction conditions typically involve the use of strong acids or bases and specific solvents to facilitate the transformations . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
化学反应分析
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying DNA alkylation and cross-linking mechanisms.
Biology: Its ability to form DNA adducts makes it a valuable tool for studying DNA damage and repair pathways.
作用机制
The mechanism of action of 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C involves DNA alkylation and cross-linking. This compound forms DNA adducts, leading to DNA damage and subsequent cell death. It activates a p53-independent cell death pathway, making it effective against cancer cells with p53 mutations. The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
相似化合物的比较
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C is unique compared to other mitomycin derivatives due to its specific structural modifications. Similar compounds include:
Mitomycin C: The parent compound, known for its DNA cross-linking ability.
Decarbamoylmitomycin C: Lacks the carbamate group at C10 but does not have the methanesulfonyl group.
Mitomycin A: Another derivative with different functional groups. The uniqueness of this compound lies in its enhanced cytotoxicity and ability to activate p53-independent pathways
属性
CAS 编号 |
129784-04-9 |
|---|---|
分子式 |
C15H19N3O6S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
[(4S,6S,7R,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H19N3O6S/c1-6-10(16)13(20)9-7(5-24-25(3,21)22)15(23-2)14-8(17-14)4-18(15)11(9)12(6)19/h7-8,14,17H,4-5,16H2,1-3H3/t7-,8-,14-,15+/m0/s1 |
InChI 键 |
TYMWWHDEQWCNHF-WNLIEFGISA-N |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COS(=O)(=O)C)OC)N4)N |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COS(=O)(=O)C)OC)N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


